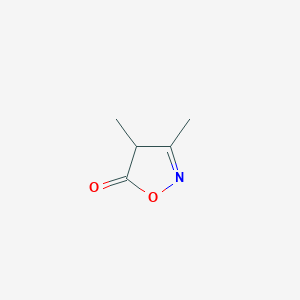

3,4-dimethylisoxazol-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,4-dimethylisoxazol-5(4H)-one” is a compound with the molecular formula C5H7NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is commonly found in many commercially available drugs .

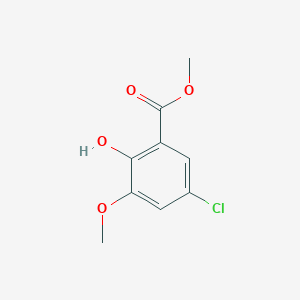

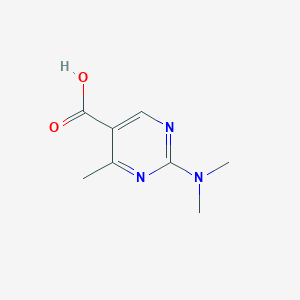

Molecular Structure Analysis

The molecular structure of “3,4-dimethylisoxazol-5(4H)-one” can be represented by the InChI string: InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 . The compound has a molecular weight of 113.11 g/mol .

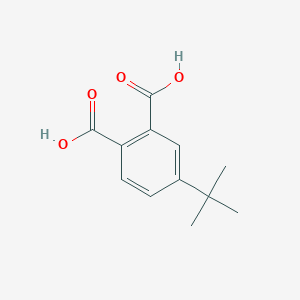

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dimethylisoxazol-5(4H)-one” include a molecular weight of 113.11 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 151 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

科学的研究の応用

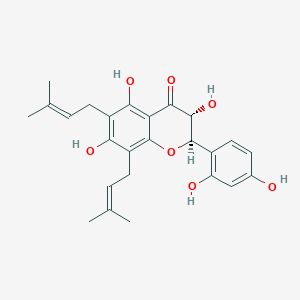

Organocatalytic Reactions

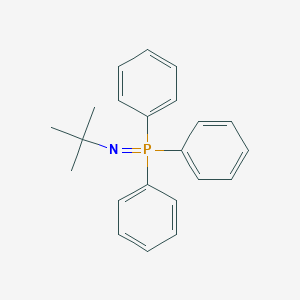

3,4-dimethylisoxazol-5(4H)-one has been used in organocatalytic reactions. Specifically, it has been involved in the chiral phosphoric acid catalyzed regio-, diastereo- and enantioselective reaction with β,γ-alkynyl-α-imino esters . This methodology allows for the γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5 (4H)-ones with high regio- and stereoselectivities .

2. Synthesis of Axially Chiral Tetrasubstituted α-Amino Allenoates The compound has been used for the synthesis of axially chiral tetrasubstituted α-amino allenoates . These products feature an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

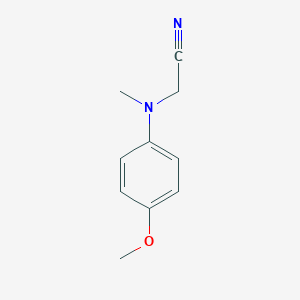

Thermochemistry Studies

5-Amino-3,4-dimethyl-isoxazole, a derivative of 3,4-dimethylisoxazol-5(4H)-one, has been studied for its thermochemical properties . This includes its enthalpy of formation and enthalpy of sublimation .

Chemical Structure Analysis

The compound’s chemical structure has been analyzed and is available as a 2D Mol file or as a computed 3D SD file . This allows for further study and understanding of the compound’s properties.

Use in Commercial Products

3,4-Dimethylisoxazol-5(4H)-one is available commercially and can be used in various applications . However, the specific applications are not mentioned in the source .

将来の方向性

作用機序

Target of Action

The primary targets of 3,4-dimethylisoxazol-5(4H)-one are β,γ-alkynyl-α-imino esters . These targets play a crucial role in the synthesis of axially chiral tetrasubstituted α-amino allenoates .

Mode of Action

The compound interacts with its targets through a chiral phosphoric acid catalyzed regio-, diastereo-, and enantioselective reaction . This interaction results in the γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5(4H)-ones .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of axially chiral tetrasubstituted α-amino allenoates . The downstream effects of this pathway include the production of diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

Result of Action

The molecular and cellular effects of the compound’s action result in the formation of diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

: Source : Source

特性

IUPAC Name |

3,4-dimethyl-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYXCVRLRKSYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NOC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337699 |

Source

|

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15731-93-8 |

Source

|

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。